molecular formula C18H16N2O4 B4600732 N-(2-hydroxy-5-methylphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide

N-(2-hydroxy-5-methylphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No.: B4600732
M. Wt: 324.3 g/mol
InChI Key: UCCQOGNLHMPNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11100700 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Histone Deacetylase Inhibition for Alzheimer's Disease

A series of 5-aroylindolyl-substituted hydroxamic acids have been developed with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), showing promise in ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, and exhibiting neuroprotective activity. This suggests the potential utility of structurally related compounds in neurodegenerative disease research and therapy (Lee et al., 2018).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the relevance of such compounds in cancer research, pointing to the exploration of cytotoxic mechanisms and potential therapeutic applications (Hassan et al., 2014).

Isoxazol and Cinchoninic Acid Derivatives as Immunosuppressive Agents

Research on isoxazol and cinchoninic acid derivatives, including their inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, has implications for immunosuppressive therapies. This area of study underscores the potential of such compounds in modulating immune responses, which could be valuable in transplantation medicine and autoimmune diseases (Knecht & Löffler, 1998).

Radioligand Development for PET Imaging

The evaluation of specific compounds as radioligands for positron emission tomography (PET) imaging, such as the development of [O-methyl-3H]WAY-100635 for 5-HT1A receptor imaging in rat brain, indicates the application of related compounds in neuroimaging. These studies are crucial for understanding receptor distribution, function, and involvement in neurological disorders (Hume et al., 1994).

Nonpeptide Angiotensin II Receptor Antagonists

The discovery and development of nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles for the treatment of hypertension, showcase the broader pharmaceutical applications of related chemical entities in addressing cardiovascular diseases. This research highlights the importance of structural modification and optimization in drug discovery (Carini et al., 1991).

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-7-8-15(21)13(9-11)19-18(22)14-10-17(24-20-14)12-5-3-4-6-16(12)23-2/h3-10,21H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCQOGNLHMPNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.